methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate
Description
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is a bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring with a cis-configured tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl ester at the 3-position. The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions, which is critical in peptide synthesis and medicinal chemistry. Its oxolane backbone introduces moderate ring strain, influencing its conformational flexibility and reactivity compared to larger cyclic or bicyclic systems .
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDRBJGAEBFEKW-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxolane derivatives, while reduction reactions can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate serves as a versatile intermediate in the synthesis of bioactive molecules. Its applications include:
- Synthesis of Peptides : The Boc group allows for selective deprotection during peptide synthesis, facilitating the introduction of amino acids into peptide chains. This strategy is crucial for developing peptide-based therapeutics that target specific biological pathways.
- Drug Discovery : The compound can be utilized as a scaffold for designing novel inhibitors targeting various enzymes and receptors. Its structural features can be modified to enhance biological activity and selectivity.
Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of piperidine derivatives with potential antitumor activity. The incorporation of this compound allowed for the efficient assembly of complex molecular architectures, leading to compounds that exhibited promising cytotoxic effects against cancer cell lines .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as enzyme inhibitors. For instance, modifications to the oxolane structure resulted in compounds that selectively inhibited specific isoforms of enzymes involved in metabolic pathways, showcasing the potential for developing targeted therapies .
Comparative Analysis of Derivatives
The following table summarizes some derivatives of this compound and their respective applications:
Mechanism of Action
The mechanism of action of methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of new products through enzymatic reactions. It can also interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Ring Systems
Methyl 4-{[(tert-Butoxy)Carbonyl]Amino}Bicyclo[2.2.2]Octane-1-Carboxylate (CAS: 1350821-95-2)
- Ring System : Bicyclo[2.2.2]octane (a rigid, three-fused-ring system).
- Substituents: Boc-protected amino group and methyl ester.
- Properties :
- Solubility : Lower solubility in polar solvents due to hydrophobicity of the bicyclic framework.
- Stability : Enhanced steric shielding from the bicyclic structure improves stability against nucleophilic attack.
- Applications : Used in rigid scaffold design for drug candidates targeting enzymatic pockets .
Methyl cis-4-Hydroxycyclohexanecarboxylate (CAS: 3618-03-9)
- Ring System : Cyclohexane (six-membered chair-conformed ring).
- Substituents : Hydroxyl (cis to ester) and methyl ester.
- Properties: Solubility: Higher solubility in polar solvents (e.g., ethanol, water) due to hydroxyl group. Reactivity: Hydroxyl group participates in hydrogen bonding and oxidation reactions, unlike the inert Boc group.
- Applications : Intermediate for functionalized cyclohexane derivatives in agrochemicals .
Methyl 4-(Hydroxymethyl)Bicyclo[2.2.1]Heptane-1-Carboxylate (CAS: 2306264-46-8)
- Ring System: Bicyclo[2.2.1]heptane (norbornane).
- Substituents : Hydroxymethyl and methyl ester.
- Properties: Solubility: Moderate solubility influenced by the polar hydroxymethyl group. Conformation: High rigidity due to the norbornane system limits rotational freedom.
- Applications : Building block for strained hydrocarbon-based polymers .
Functional Group Analogues
Imidazole Derivatives with Boc-Protected Amino Groups
- Examples : 4-[(tert-Butoxy-S-alanyl)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole (, Compound 4{18}).
- Comparison: The imidazole core enables aromatic interactions and metal coordination, unlike the non-aromatic oxolane. Boc protection in both compounds allows orthogonal deprotection strategies in peptide coupling .
Peptide Derivatives with Boc Groups
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Ring System | Key Substituents | Solubility | Stability |
|---|---|---|---|---|---|
| Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate | - | Oxolane (5-membered) | Boc-amino, methyl ester | Moderate (DCM) | Acid-sensitive |
| Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | 1350821-95-2 | Bicyclo[2.2.2]octane | Boc-amino, methyl ester | Low (THF) | High |
| Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | Cyclohexane | Hydroxyl, methyl ester | High (EtOH) | Oxidation-sensitive |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate | 2306264-46-8 | Bicyclo[2.2.1]heptane | Hydroxymethyl, methyl ester | Moderate (MeOH) | Moderate |
Biological Activity
Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate (CAS: 1310708-60-1) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N₀₅
- Molar Mass : 245.27 g/mol
- Structural Characteristics : The compound features an oxolane ring, which is known for its stability and reactivity in various chemical environments. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing the compound's utility in synthetic applications.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The oxolane structure allows for conformational flexibility, which is crucial for binding interactions with biological targets.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Its structure facilitates interactions that can alter enzyme kinetics, making it valuable in the study of enzyme mechanisms.
- Bioisosteric Properties : Research indicates that oxetanes, including derivatives like this compound, can act as bioisosteres for more traditional functional groups (e.g., carbonyls). This property enhances their potential as drug candidates by improving pharmacokinetic profiles while maintaining biological activity .
Applications in Drug Discovery
This compound serves as a versatile building block in the synthesis of biologically active molecules. Its applications include:
- Synthesis of Pharmaceuticals : The compound is utilized in the development of new drugs targeting various diseases, including cancer and metabolic disorders. Its unique structural attributes contribute to the design of novel therapeutic agents .
- Research on Enzyme Mechanisms : It is employed in studies aimed at understanding enzyme mechanisms and interactions, providing insights into drug design and efficacy.
Case Studies and Research Findings
- Oxetanes in Drug Discovery : A review highlighted the increasing incorporation of oxetanes into drug discovery programs due to their favorable properties such as low molecular weight and high polarity. Compounds like this compound exemplify this trend, showcasing how structural modifications can lead to enhanced biological activity .
- Biological Activity Evaluation : In vitro studies have demonstrated that derivatives of oxetanes exhibit significant biological activities, including cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in promoting apoptosis in cancer cells through caspase activation pathways .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate, and how is stereochemical control achieved?
- Methodology : The compound is synthesized via a multi-step sequence involving:
Ring-opening/cyclization : Oxolane (tetrahydrofuran) derivatives are functionalized using tert-butoxycarbonyl (Boc) protection on the amino group. Evidence from analogous syntheses shows Boc-protected intermediates are formed via coupling reactions with tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., NaHCO₃ or DMAP) .
Stereocontrol : The cis configuration is stabilized by intramolecular hydrogen bonding during cyclization, as observed in crystallographic studies of similar oxolane carboxylates .
Purification : Silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) removes diastereomeric impurities .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Boc protection | 85–90 | >95% |
| Cyclization | 70–75 | >90% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the cis configuration via coupling constants (e.g., J = 4–6 Hz for adjacent protons on the oxolane ring) and Boc group integration (tert-butyl singlet at ~1.4 ppm) .
- LC-MS : Monitors molecular ion peaks (e.g., [M+H⁺] at m/z 300–320) and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry, as seen in structurally related tert-butyl carboxylates .
Advanced Research Questions
Q. How can researchers optimize the stability of methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate under varying experimental conditions?
- Methodology :
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at –20°C in inert atmospheres (N₂/Ar) to prevent Boc group cleavage .
- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous basic conditions (pH > 9). Use anhydrous solvents (e.g., THF, DMF) for reactions .
Q. What strategies mitigate side reactions during functionalization of the oxolane ring?
- Methodology :
- Protection/deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid Boc cleavage during downstream reactions .
- Catalytic systems : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require rigorous exclusion of moisture. Evidence from nitroarene cyclization studies suggests Pd(PPh₃)₄ in degassed toluene minimizes side products .
Q. How does the cis conformation influence biological activity or coordination chemistry?
- Methodology :
- Molecular docking : The cis configuration enhances binding to enzyme active sites (e.g., proteases) due to restricted rotation, as seen in peptide mimetics .
- Metal coordination : The oxolane oxygen and carboxylate groups form chelates with transition metals (e.g., Cu²⁺), studied via UV-Vis and EPR spectroscopy .
Data Contradictions and Resolution
- Safety Protocols : While and classify similar compounds as non-hazardous, highlights flammability and toxicity risks. Recommendation : Conduct a risk assessment using compound-specific reactivity data (e.g., TGA/DSC) and adhere to OSHA/GHS guidelines .
- Stereochemical Assignments : Conflicting coupling constants in NMR may arise from solvent effects. Use X-ray crystallography for unambiguous confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
